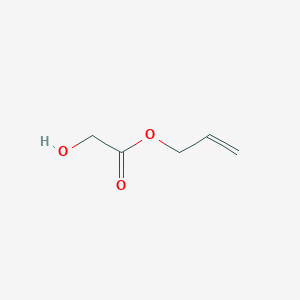
Prop-2-en-1-yl hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl glycolate, also known as allyl 2-hydroxypropanoate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound is known for its pleasant pineapple-like aroma and is often used to enhance the scent of various consumer products, including perfumes, cosmetics, and food items.
准备方法
Synthetic Routes and Reaction Conditions
Allyl glycolate can be synthesized through several methods. One common approach involves the esterification of glycolic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Glycolic Acid+Allyl Alcohol→Allyl Glycolate+Water
Another method involves the reaction of allyl chloride with sodium glycolate. This reaction is typically carried out in an aqueous medium and requires a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of allyl glycolate often involves the esterification of glycolic acid with allyl alcohol in the presence of an acid catalyst. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Allyl glycolate undergoes various chemical reactions, including:
Oxidation: Allyl glycolate can be oxidized to form glycolic acid and allyl aldehyde.
Reduction: Reduction of allyl glycolate can yield allyl alcohol and glycolic acid.
Substitution: Allyl glycolate can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Glycolic acid and allyl aldehyde.
Reduction: Allyl alcohol and glycolic acid.
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions can yield glycolic acid and allyl alcohol.
科学研究应用
Allyl glycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry to enhance the scent and taste of consumer products.
作用机制
The mechanism of action of allyl glycolate involves its interaction with various molecular targets and pathways. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors in the nose, triggering a sensory response. In biological systems, allyl glycolate may interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
相似化合物的比较
Allyl glycolate can be compared with other similar compounds, such as:
Allyl acetate: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Glycolic acid: Shares the glycolate moiety but lacks the allyl group, leading to different applications and reactivity.
Allyl alcohol: Contains the allyl group but lacks the glycolate moiety, resulting in different chemical behavior and uses.
Conclusion
Allyl glycolate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry Its unique combination of the allyl and glycolate moieties gives it distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications
属性
CAS 编号 |
4704-23-8 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC 名称 |
prop-2-enyl 2-hydroxyacetate |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h2,6H,1,3-4H2 |
InChI 键 |
UVIZKKLXYCUTJB-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


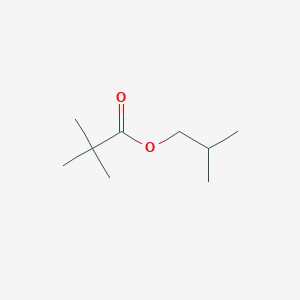
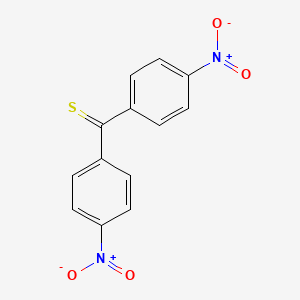
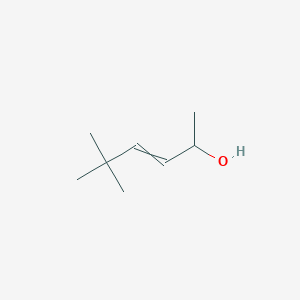
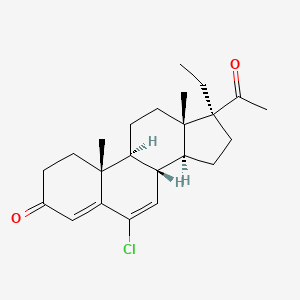
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)


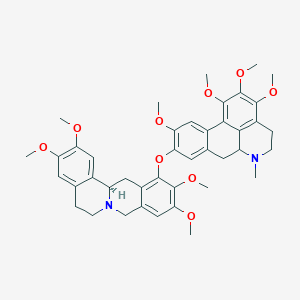
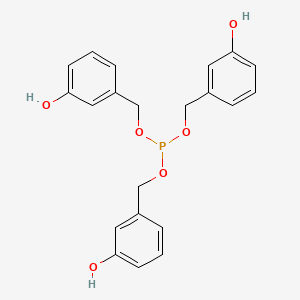
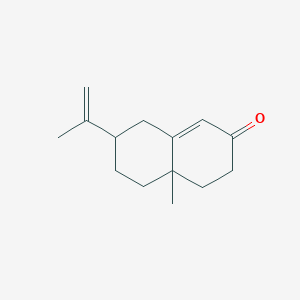
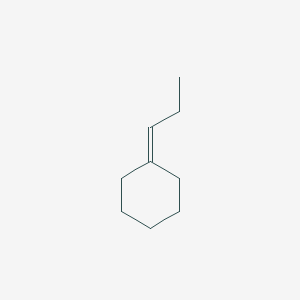
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
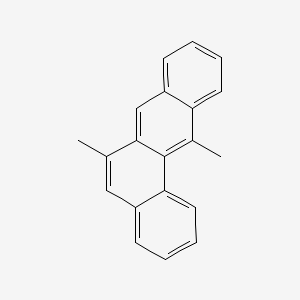
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
